

# Vildagliptin Impurity A (C<sub>17</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: Vildagliptin Impurity A

Cat. No.: B1148176

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Vildagliptin Impurity A**, a significant process-related impurity and degradation product of the anti-diabetic drug Vildagliptin. This document details its synthesis, analytical characterization, and toxicological assessment, offering valuable information for researchers and professionals in drug development and quality control.

## Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy. **Vildagliptin Impurity A**, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.1<sup>3,7</sup>]dec-1-yl)amino]acetyl]-2-pyrrolidine Carboxamide, also referred to as Vildagliptin Amide Impurity, is a key impurity that can arise during the synthesis of Vildagliptin or as a degradation product under various stress conditions. Its molecular formula is C<sub>17</sub>H<sub>27</sub>N<sub>3</sub>O<sub>3</sub>, and its molecular weight is 321.41 g/mol [\[1\]](#)

## Physicochemical Properties

A summary of the key physicochemical properties of **Vildagliptin Impurity A** is presented in the table below.

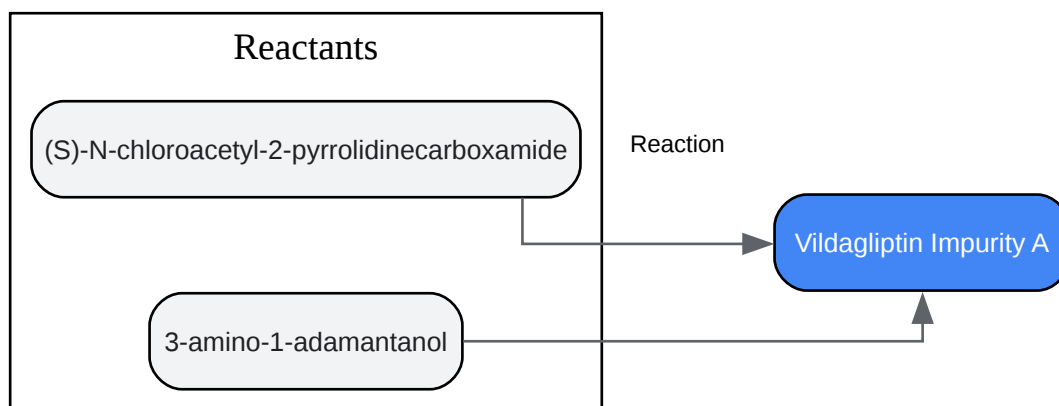
Property	Value	Reference
Molecular Formula	C17H27N3O3	[1]
Molecular Weight	321.41 g/mol	[1]
IUPAC Name	(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxamide	[2]
Synonyms	Vildagliptin Amide Impurity, N-(3-Hydroxytricyclo[3.3.1.1 <sup>3,7</sup> ]dec-1-yl)glycyl-L-prolinamide	[1]
CAS Number	565453-39-6	[1]

## Synthesis and Formation

**Vildagliptin Impurity A** can be synthesized for use as a reference standard and is also formed as a degradation product of Vildagliptin.

## Synthetic Pathway

A common synthetic route to obtain **Vildagliptin Impurity A** involves the reaction of (S)-N-chloroacetyl-2-pyrrolidinecarboxamide with 3-amino-1-adamantanol.

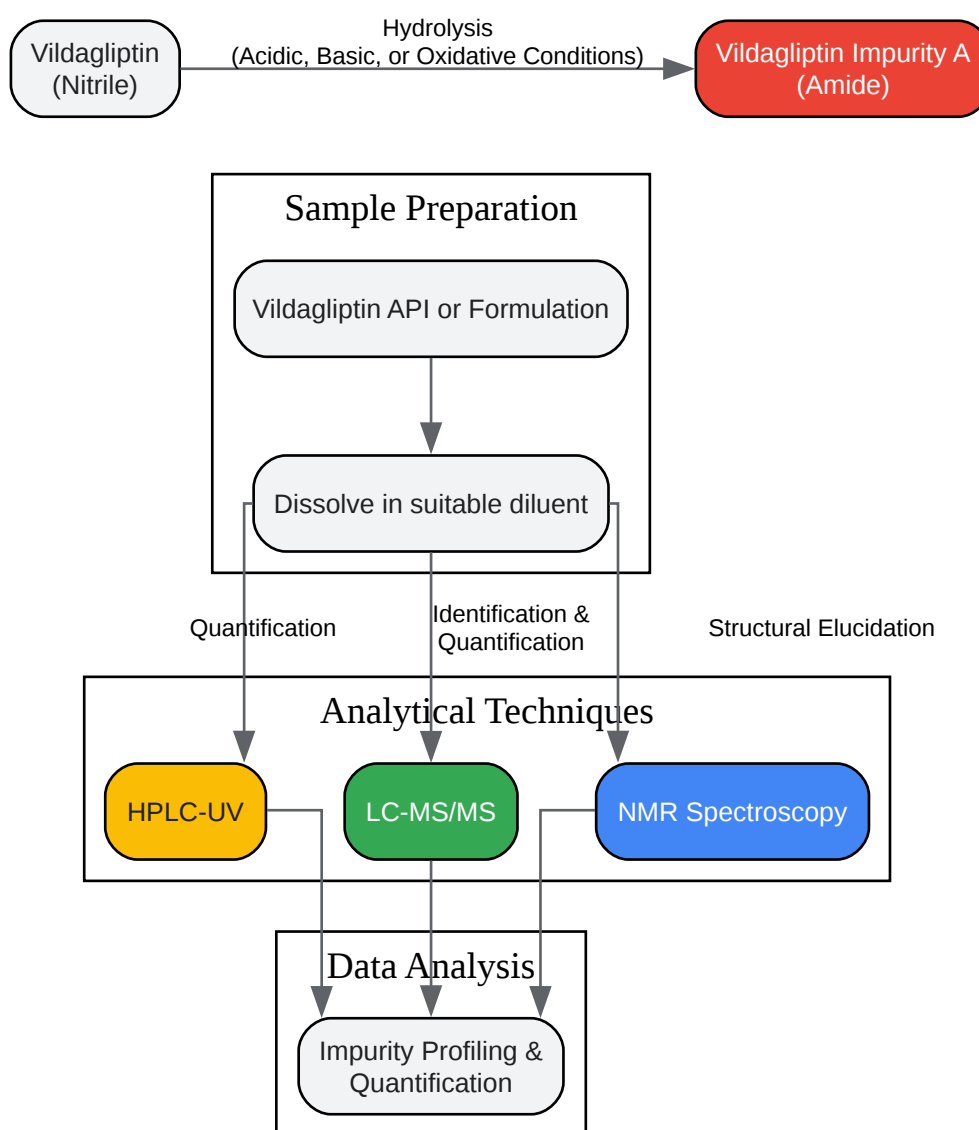


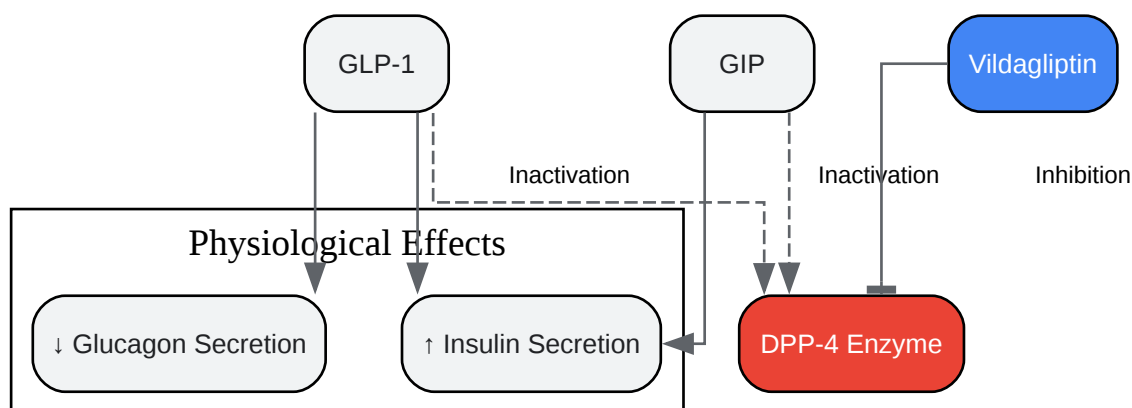
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Caption: Synthetic pathway for **Vildagliptin Impurity A**.

## Formation as a Degradation Product

Forced degradation studies have shown that Vildagliptin degrades to form Impurity A under various stress conditions, including acidic, basic, and oxidative environments.[3][4][5] The primary mechanism of formation is the hydrolysis of the nitrile group of Vildagliptin to a carboxamide group.





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